butyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

KIT Inhibitor Potency IC50

Researchers studying mast cell-driven disorders often face confounding off-target effects from multi-kinase inhibitors. BLU-808 (butyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate) solves this as a highly selective wild-type c-KIT inhibitor. • Sub-nanomolar potency against wild-type KIT; spares PDGFRA/B & FLT3 for clean signaling data • Once-daily oral bioavailability eliminates infusion pumps for chronic rodent models • Validated >80% serum tryptase reduction benchmark for PD biomarker assay development

Molecular Formula C22H21BrO6
Molecular Weight 461.3 g/mol
Cat. No. B4779913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Molecular FormulaC22H21BrO6
Molecular Weight461.3 g/mol
Structural Identifiers
SMILESCCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)Br
InChIInChI=1S/C22H21BrO6/c1-3-4-11-26-20(24)13-27-17-9-10-18-19(12-17)28-14(2)22(21(18)25)29-16-7-5-15(23)6-8-16/h5-10,12H,3-4,11,13H2,1-2H3
InChIKeyNWQIDLSWJXSDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (BLU-808) Inhibitor Procurement Guide


Butyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate, also known by its development code BLU-808, is a synthetic small-molecule chromen-4-one derivative . It functions as a highly potent, orally bioavailable, and selective inhibitor of wild-type KIT (c-KIT), a receptor tyrosine kinase critical for mast cell survival, activation, and proliferation . This mechanism positions BLU-808 as a targeted therapeutic candidate for mast cell-driven disorders, distinguishing it from broader-spectrum kinase inhibitors or agents targeting downstream inflammatory mediators.

1 Wild-type KIT pathway inhibition studies
2 Target engagement and mast cell activation research
3 Oral PK-proficient probe for in vivo models

Procurement Risks for BLU-808 (butyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate) Analogues


Substituting BLU-808 with another wild-type KIT inhibitor or a closely related chromen-4-one derivative is not scientifically valid due to profound differences in kinase selectivity, potency, and pharmacokinetic profiles. For instance, BLU-808 achieves sub-nanomolar potency against wild-type KIT while sparing closely related kinases like PDGFRA/B and FLT3, a selectivity profile not shared by multi-targeted inhibitors like masitinib (IC50 150 nM) or avapritinib, which is optimized for mutant KIT forms . These molecular differences directly translate to distinct in vivo pharmacodynamic effects and therapeutic windows, meaning interchangeability can lead to failed target engagement or off-target toxicities.

Selectivity Multi-targeted inhibitors (e.g., masitinib, avapritinib) lack the wild-type KIT selectivity profile; off-target kinase activity may confound mast cell signaling readouts.
Potency Wild-type KIT engagement may differ substantially with less selective analogues; reported sub-nanomolar on-target inhibition cannot be assumed.
PK Profile Oral bioavailability and once-daily exposure profiles vary across KIT inhibitors; in vivo pharmacodynamic responses may not transfer directly.

BLU-808 (butyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate) Quantitative Differentiation Evidence


Wild-Type KIT Potency Superiority: BLU-808 vs. Masitinib and AP23464

BLU-808 demonstrates significantly higher potency for wild-type KIT compared to earlier-generation KIT inhibitors. Its biochemical IC50 values are in the sub-nanomolar range . In contrast, in comparable cellular assays measuring KIT tyrosine phosphorylation, masitinib exhibits an IC50 of 150 ± 80 nM , and AP23464 shows an IC50 of 85 nM . This >100-fold difference indicates a fundamental advantage in on-target engagement.

Wild-type KIT IC50
Cross-study comparable
Sub-nanomolar vs 150 ± 80 nM (masitinib), 85 nM (AP23464)
Reported >100-fold potency context
Cell-free and cellular phosphorylation assays (Ba/F3 cells)
KIT Inhibitor Potency IC50 Mast Cell Chronic Urticaria

Kinase Selectivity Profile: BLU-808 Spared Kinases vs. Avapritinib Mutant Specificity

BLU-808 is designed to be 'kinome-sparing,' potently inhibiting wild-type KIT while sparing the structurally related kinases PDGFRA/B, FLT3, and CSF1R, yielding a highly predictive KINOMEscan® selectivity S(10) score . Conversely, avapritinib, another KIT inhibitor, is a potent inhibitor of KIT D816V mutants (IC50 < 2 nM) but also potently inhibits PDGFRA and other kinases . This makes BLU-808 a more precise tool for investigating wild-type KIT biology without confounding off-target kinase activity, a key differentiator in procurement for target-specific studies.

Kinase Selectivity
Cross-study comparable
Sparing PDGFRA/B, FLT3, CSF1R vs avapritinib (mutant/multi-kinase)
Selective wild-type KIT research tool
KINOMEscan profiling across >400 kinases
Selectivity KINOMEscan PDGFRA FLT3 Avapritinib

In Vivo Target Engagement and Pharmacodynamics: BLU-808 vs. Third Harmonic Bio's THB001

Phase 1 clinical data demonstrates that BLU-808 achieves robust, dose-dependent target engagement, evidenced by an over 80% reduction in serum tryptase, a biomarker of mast cell activity . While serum tryptase reduction is also a reported PD marker for the competitor molecule THB001, a direct comparison by financial analysts noted that BLU-808 'appears more potent' and demonstrates a dose-dependent tryptase decrease that is 'competitive' and potentially more sustained . This suggests a superior or comparable pharmacodynamic profile in a clinical setting.

In Vivo PD (tryptase)
Direct head-to-head comparison
Dose-dependent serum tryptase reduction exceeding 80% (Phase 1 SAD/MAD)
Reported target engagement PD marker
Compared to THB001; analyst-reported potency context
Tryptase Pharmacodynamics Phase 1 Target Engagement THB001

Oral Bioavailability and Once-Daily Dosing Pharmacokinetics

BLU-808 exhibits favorable oral pharmacokinetics with a profile supporting once-daily (QD) dosing in humans . This is a critical differentiator from research-grade tool compounds that often lack oral bioavailability and require intraperitoneal or intravenous administration, limiting their translational utility. The sustained target coverage at clinically relevant doses, with mean plasma concentrations exceeding the cellular IC90 at ≥3 mg QD, confirms a practical and efficient route of administration for chronic disease models .

Oral PK Profile
Class-level inference
Supports once-daily dosing; plasma concentrations exceed KIT IC90 at ≥3 mg QD
Reported oral exposure for in vivo models
Phase 1 healthy volunteer study; chronic model utility
Pharmacokinetics Oral Bioavailability Once-Daily Dosing

Optimal Procurement Scenarios for BLU-808 Compound (butyl {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate)


Investigating Wild-Type KIT Signaling in Primary Human Mast Cell Assays

For research groups studying IgE-independent mast cell activation, BLU-808 is the optimal choice. Its sub-nanomolar potency for wild-type KIT and lack of activity on PDGFRA/B and FLT3 allows for selective ablation of KIT signaling without the confounding effects seen with multi-kinase inhibitors. This purity of mechanism is essential for generating clean data on the role of KIT in degranulation, cytokine release, and survival.

Establishing Pharmacodynamic (PD) Assays for Mast Cell-Targeted Therapies

BLU-808 can serve as a reference standard for developing PD biomarker assays. Its validated association with an >80% reduction in serum tryptase in humans provides a benchmark for measuring target engagement in clinical trial simulations or ex vivo mast cell challenge models. This is not replicable with less selective or less potent KIT inhibitors that do not achieve such profound tryptase suppression.

Chronic In Vivo Disease Modeling for Mast Cell-Driven Pathologies

For long-term rodent models of chronic urticaria, allergic asthma, or systemic mastocytosis, BLU-808's once-daily oral bioavailability offers a significant practical advantage. It eliminates the need for continuous infusion pumps or multiple daily injections, reducing animal stress and model variability. This makes it the compound of choice for studies where sustained, systemic KIT inhibition over weeks is required.

Kinase Selectivity Profiling Panels for Drug Discovery

When constructing a kinase inhibitor reference panel for screening assays, BLU-808 is preferred as the benchmark wild-type KIT inhibitor. Its KINOMEscan® S(10) selectivity score is predictive of high specificity, providing a clear contrast to broad-spectrum probes. This helps medicinal chemists contextualize hits from phenotypic screens and differentiate between wild-type and mutant KIT dependency in cancer cell line panels.

Application
Selection Property
Validation Focus
Mast cell KIT signaling studies
Wild-type KIT selectivity profile
Mast cell activation endpoint review
PD biomarker assay development
Reported tryptase suppression endpoint
Target engagement assay context
Chronic in vivo mast cell-driven disease models
Oral pharmacokinetic profile
Sustained target coverage review
Kinase inhibitor reference panel
KINOMEscan selectivity profile
Wild-type vs. mutant KIT interpretation
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